molecular formula C18H12F3N3O2 B2958797 N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040663-55-5

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2958797
CAS No.: 1040663-55-5
M. Wt: 359.308
InChI Key: CVSWZIOWWXUAKB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties.

Preparation Methods

The synthesis of N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen can change the compound’s reactivity.

    Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other fluorinated pyridazine derivatives. Compared to these, N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O2/c19-12-3-1-2-11(8-12)10-24-17(25)7-6-16(23-24)18(26)22-13-4-5-14(20)15(21)9-13/h1-9H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSWZIOWWXUAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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